molecular formula C10H12FN B3178884 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine CAS No. 852804-23-0

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Cat. No. B3178884
M. Wt: 165.21 g/mol
InChI Key: DFJWRBBRNOCYRE-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a chemical compound with the molecular formula C10H12FN . It has an average mass of 165.207 Da and a monoisotopic mass of 165.095383 Da . It is also known by other names such as 2-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro- .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound is fluorinated and aminated at specific positions on the naphthalene ring .


Physical And Chemical Properties Analysis

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine has a molecular weight of 165.2099 . It is a heterocyclic organic compound .

Scientific Research Applications

Liquid Crystal Materials for Active Matrix LCDs

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine derivatives have been explored for their potential in liquid crystal materials, specifically for active matrix LCDs. Compounds like 6-Aryl-5-fluoro-1,2,3,4-tetrahydronaphthalenes exhibit desirable properties like a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them useful in designing new liquid crystal mixtures for TFT-displays (Kusumoto et al., 2004).

Synthesis of Fluorinated Naphthalene Derivatives

The synthesis of 8-fluoronaphthalen-1-ylamine derivatives has been achieved through innovative methods, overcoming scale-up challenges in the production process. This is significant for the practical synthesis of compounds like 1-(8-fluoronaphthalen-1-yl)piperazine (Zhijian et al., 2007).

Fluorescent Probes for Alzheimer's Disease

A novel fluorescent probe incorporating the 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine structure has been synthesized for detecting β-amyloids, with potential applications in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Substitution Reactions in Organic Chemistry

Research on the exclusive β-substitution in reactions involving octafluoronaphthalene and secondary amines, leading to naphthalene derivatives with NR2 groups, reveals insights into organic synthesis processes. This has implications for further chemical modifications and applications in various fields of chemistry (Sorokin et al., 2004).

Antioxidant Properties in Medicinal Chemistry

Certain 6-fluoro-5-substituted-benzimidazole derivatives, where 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene groups are attached to the benzimidazole ring, have shown promising antioxidant properties. These findings open avenues for potential therapeutic applications (Ateş-Alagöz et al., 2005).

Fluorination of Polycyclic Aromatic Hydrocarbons

The use of N-F fluorinating reagents for selective fluorination of polycyclic aromatics, such as naphthalene, has been explored. This research contributes to the understanding of regioselectivity and effectiveness in the fluorination of complex molecular structures (Stavber & Zupan, 1996).

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWRBBRNOCYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Synthesis routes and methods

Procedure details

Over a solution of 6-fluorotetralone (6-fluoro-3,4-dihydro-1H-naphthalen-2-one; 1 equivalent) and ammonium acetate (5 equivalents) in a 2:1 mixture of MeOH:THF (0.24 M), was carefully added NaCNBH3 (2 eq), and the reaction mixture was stirred at room temperature for 2 hours. Concentrated HCl was added at 0° C. until the pH was less than 2, and the MeOH was removed in vacuo. The residue was taken up in water and extracted with CHCl3 (2×). The aqueous solution was basified with solid KOH and extracted with CHCl3 (3×). The combined extracts were dried (MgSO4) and evaporated in vacuo to give the titled compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Youngman, NM Willard, SL Dax… - Synthetic …, 2003 - Taylor & Francis
Teteralones were converted, in 1 to 3 steps, to α-substituted tetralones. Subsequent reductive amination with ammonium acetate/sodium cyanoborohydride gave the corresponding α-…
Number of citations: 14 www.tandfonline.com
MC Jetter, MA Youngman, JJ McNally… - Bioorganic & medicinal …, 2007 - Elsevier
We report on a series of α-substituted-β-tetralin-derived and related phenethyl-based isoquinolinyl and hydroxynaphthyl ureas as potent antagonists of the human TRPV1 receptor. The …
Number of citations: 46 www.sciencedirect.com

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